molecular formula C12H16O4 B15355903 Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate

Cat. No.: B15355903
M. Wt: 224.25 g/mol
InChI Key: LHNULGDVHYAMGY-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate is a chemical compound belonging to the class of organic compounds known as hydroxycinnamic acid esters. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a phenyl ring and a butanoate ester group. It is a derivative of cinnamic acid and is commonly used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 3-hydroxy-3-(4-hydroxyphenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Hydroxylation Reaction: Another method involves the hydroxylation of ethyl cinnamate using a suitable oxidizing agent like osmium tetroxide (OsO4) to introduce hydroxyl groups at the desired positions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the hydroxyl groups into other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at the phenyl ring or the butanoate ester group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Alcohols, aldehydes, and other reduced derivatives.

  • Substitution Products: Halogenated compounds, nitro compounds, and other substituted derivatives.

Scientific Research Applications

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate has a wide range of applications in scientific research:

  • Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.

  • Biology: The compound is utilized in studies related to enzyme inhibition and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related conditions.

  • Industry: It is employed in the production of fragrances, flavors, and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

  • Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the Nrf2 pathway, which are crucial in regulating inflammation and oxidative stress.

Comparison with Similar Compounds

  • Ethyl ferulate

  • Ethyl caffeate

  • Ethyl p-coumarate

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate

InChI

InChI=1S/C12H16O4/c1-3-16-11(14)8-12(2,15)9-4-6-10(13)7-5-9/h4-7,13,15H,3,8H2,1-2H3

InChI Key

LHNULGDVHYAMGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)O)O

Origin of Product

United States

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